3-(Iodomethyl)-2,7-dioxaspiro[4.5]decane
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Overview
Description
3-(Iodomethyl)-2,7-dioxaspiro[45]decane is a chemical compound with the molecular formula C9H15IO2 It is characterized by a spirocyclic structure containing an iodomethyl group and two oxygen atoms forming a dioxaspiro ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-2,7-dioxaspiro[4.5]decane typically involves the reaction of a suitable precursor with iodine in the presence of a base. One common method is the iodination of a spirocyclic alcohol using iodine and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Iodomethyl)-2,7-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
3-(Iodomethyl)-2,7-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeling agent due to the presence of iodine, which can be used in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic compounds with biological activity.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Iodomethyl)-2,7-dioxaspiro[4.5]decane depends on its specific application. In radiolabeling, the iodine atom can be detected using imaging techniques, allowing for the tracking of the compound in biological systems. In chemical reactions, the iodomethyl group acts as a reactive site for nucleophilic substitution, enabling the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-(Iodomethyl)-2-oxaspiro[4.5]decane
- tert-Butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
3-(Iodomethyl)-2,7-dioxaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of two oxygen atoms in the ring. This structural feature imparts distinct chemical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a different reactivity profile and potential for functionalization.
Properties
CAS No. |
2060050-69-1 |
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Molecular Formula |
C9H15IO2 |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
3-(iodomethyl)-2,9-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C9H15IO2/c10-5-8-4-9(7-12-8)2-1-3-11-6-9/h8H,1-7H2 |
InChI Key |
XBTFGIAKJHERPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(OC2)CI)COC1 |
Origin of Product |
United States |
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